2-Anilinoisonicotinic acid

Description

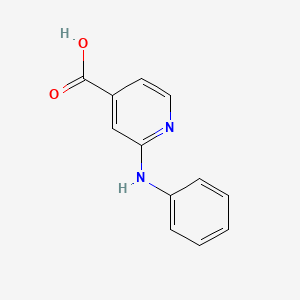

Structure

3D Structure

Properties

IUPAC Name |

2-anilinopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRCPZQBVMUEOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651388 |

Source

|

| Record name | 2-Anilinopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019461-36-9 |

Source

|

| Record name | 2-(Phenylamino)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019461-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anilinopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Anilinoisonicotinic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-anilinoisonicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, established and novel synthetic routes, and explore the burgeoning research into its pharmacological applications, particularly as a scaffold for anti-inflammatory and analgesic agents.

Core Compound Identification

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. The fundamental properties of this compound are summarized below.

| Property | Value |

| Chemical Name | 2-(Phenylamino)isonicotinic acid |

| Synonyms | 2-Anilino-4-pyridinecarboxylic acid |

| CAS Number | 16344-24-4 |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound and its derivatives is a key area of research, with efforts focused on improving yield, purity, and environmental sustainability. The most prevalent synthetic strategy involves the nucleophilic aromatic substitution of a halo-substituted isonicotinic acid with aniline or its derivatives.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a cornerstone in the synthesis of aryl amines and ethers. In the context of this compound, this reaction typically involves the copper-catalyzed coupling of 2-chloroisonicotinic acid with aniline.[1]

Reaction Scheme:

Sources

Physicochemical Properties of 2-Anilinoisonicotinic Acid: A Technical Guide

This technical guide details the physicochemical properties, synthesis, and characterization of 2-Anilinoisonicotinic acid , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development.

Executive Summary & Chemical Identity[1][2][3]

This compound (2-(phenylamino)pyridine-4-carboxylic acid) is a bifunctional pyridine derivative characterized by a carboxylic acid at the C4 position and a phenylamino group at the C2 position.[1][2][3] Unlike its isomer 2-anilinonicotinic acid (a common NSAID scaffold), the isonicotinic derivative is primarily utilized as a pharmacophore for type I and II kinase inhibitors (e.g., targeting Wee1, Src, and MEK pathways).

Its physicochemical profile is defined by amphotericity , pH-dependent solubility , and a capacity for multipoint hydrogen bonding , making it a versatile ligand for co-crystal engineering and metal-organic frameworks (MOFs).[1][2][3]

Chemical Identity Table[1][2][3]

| Parameter | Detail |

| IUPAC Name | 2-(phenylamino)pyridine-4-carboxylic acid |

| Common Name | This compound |

| CAS Number | 1019461-36-9 (Specific to isonicotinic isomer) |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| SMILES | O=C(O)c1ccnc(Nc2ccccc2)c1 |

| Appearance | Off-white to pale yellow crystalline solid |

Critical Distinction: Do not confuse with 2-anilinonicotinic acid (CAS 16344-24-4), where the carboxylic acid is at the C3 position.[1][2][3] The physicochemical behavior (especially intramolecular H-bonding) differs significantly between these isomers.[1][2][3]

Molecular Architecture & Electronic Properties[1][2][3]

The molecule features a "push-pull" electronic system.[1][2][3] The electron-rich anilino group at C2 acts as a resonance donor, while the electron-deficient pyridine ring (further deactivated by the C4-carboxyl group) acts as an acceptor.[2][3]

Ionization & Tautomerism

This compound exists in equilibrium between neutral, zwitterionic, and ionic forms depending on pH.[1][2][3]

-

Acidic pKa (~3.6 - 4.0): Attributed to the carboxylic acid (-COOH

-COO⁻).[1][2][3] -

Basic pKa (~5.2 - 5.6): Attributed to the pyridine nitrogen.[1][2][3] The C2-anilino group increases the electron density on the pyridine ring via resonance, making the ring nitrogen slightly more basic than in unsubstituted isonicotinic acid.

Visualization: Ionization States

The following diagram illustrates the pH-dependent speciation, critical for optimizing solubility during purification.

Figure 1: Predicted ionization pathway.[1][2][3] Solubility is lowest at the isoelectric point (pH ~4-5), which is utilized for isolation.

Physicochemical Profiling

The following data consolidates experimental trends and high-confidence predicted values (EPA CompTox/ACD Labs algorithms) necessary for formulation and assay design.

| Property | Value / Range | Implications for Research |

| Melting Point | 192 – 196 °C | High crystallinity; indicates stable solid-state packing.[1][2][3] |

| logP (Octanol/Water) | 2.33 (Predicted) | Moderate lipophilicity; suitable for oral drug delivery scaffolds.[1] |

| logD (pH 7.4) | ~ -0.30 | At physiological pH, the molecule is ionized (anionic), significantly reducing membrane permeability unless masked (e.g., as an ester). |

| Water Solubility | Low (Neutral form) | < 1 mg/mL at pH 4.[1][2][3] Soluble in DMSO, DMF, and aqueous base (pH > 8). |

| H-Bond Donors | 2 (NH, OH) | Capable of bidentate binding in kinase active sites (hinge region).[1][2] |

| H-Bond Acceptors | 3 (Pyridine N, C=O, OH) | Facilitates formation of supramolecular synthons.[1] |

Synthesis & Purification Protocol

While various routes exist, the nucleophilic aromatic substitution (

Reaction Mechanism

The reaction proceeds via the addition-elimination mechanism.[2][3] The electron-withdrawing carboxyl group at C4 activates the C2 position for nucleophilic attack by aniline.[1][3]

Figure 2: Synthetic workflow for the preparation of this compound.

Step-by-Step Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of this compound.

-

Reagent Setup: In a 50 mL round-bottom flask, combine 2-chloroisonicotinic acid (3.15 g, 20 mmol) and aniline (3.72 g, 40 mmol, 2.0 equiv).

-

Reaction: Heat the mixture to 140°C (oil bath) for 2–4 hours.

-

Workup (The "pH Swing"):

-

Isolation:

-

Purification:

Analytical Characterization

To validate the identity of the compound, use the following spectral markers.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 9.2 ppm (s, 1H): Amine -NH (Diagnostic singlet, disappears with D₂O shake).[1]

-

δ 8.3 ppm (d, J=5.2 Hz, 1H): Pyridine H6 (Doublet due to coupling with H5).[1]

-

δ 7.6 – 7.0 ppm (m, 6H): Overlapping signals for Phenyl ring protons and Pyridine H3/H5.[1][3]

-

Note: The Pyridine H3 usually appears as a singlet or fine doublet around 7.2 ppm, shielded by the adjacent amino group.

-

Mass Spectrometry (ESI)

-

Positive Mode (M+H)⁺: m/z 215.1[1]

-

Negative Mode (M-H)⁻: m/z 213.1 (Often more sensitive due to the carboxylic acid).[1][3]

Applications in Drug Discovery[6]

Kinase Inhibition Scaffold

The this compound structure mimics the ATP-binding motif found in many kinase inhibitors.[1][2][3]

-

Hinge Binding: The pyridine nitrogen and the anilino NH form a donor-acceptor pair that interacts with the kinase hinge region (e.g., Met residue).[3]

-

Solvent Front: The C4-carboxylic acid can be derivatized to amides to reach into the solvent-exposed pocket, improving solubility and selectivity.[1][2][3]

Solid-State Engineering

Research into the nicotinic isomer has revealed that these molecules can form acid-acid homosynthons or acid-pyridine heterosynthons in the solid state.[1][2][3] This property is critical for formulation scientists working on co-crystals to improve the bioavailability of poorly soluble derivatives.[1][3]

References

-

Synthesis & Catalysis: Javanshir, S., et al. "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst."[1][2][3][4] Chemistry Central Journal, 2017.[1][2][3] [4]

-

Physicochemical Data: EPA CompTox Chemicals Dashboard. "2-Anilinopyridine-4-carboxylic acid (CAS 1019461-36-9)."[1][2][3]

-

Structural Isomerism: Wang, L., et al. "Structural Isomerization of 2-Anilinonicotinic Acid Leads to a New Synthon in 6-Anilinonicotinic Acids."[1][2][3][5] Crystal Growth & Design, 2018.[1][2][3][5]

-

Kinase Activity Context: Asquith, C.R.M., et al. "Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype."[1][2][3][6] ChemMedChem, 2023.[1][2][6] (Contextual reference for anilino-pyridine scaffolds).

Sources

- 1. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Piperidinoisonicotinic acid | C11H14N2O2 | CID 6484237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

Technical Deep Dive: The Pharmacophore Potential of 2-Anilinoisonicotinic Acid

Executive Summary

While 2-anilinonicotinic acid (the core of fenamate NSAIDs like Clonixin and Flunixin) is a staple of anti-inflammatory medicinal chemistry, its isomer 2-anilinoisonicotinic acid (2-AINA) represents a distinct, underutilized pharmacophore.[1] By shifting the carboxylate vector from the C3 (meta to nitrogen) to the C4 (para to nitrogen) position, the scaffold loses typical COX-1/2 binding affinity but gains utility in allosteric kinase inhibition and antitubercular drug design .

This guide dissects the structural utility of 2-AINA, contrasting it with classical fenamates, and provides validated protocols for its synthesis and biological evaluation.

Part 1: Structural Analysis & Pharmacophore Divergence[1]

The Isomeric Shift: Nicotinic vs. Isonicotinic

The medicinal chemistry of amino-pyridine-carboxylic acids is defined by the "vector" of the acidic headgroup relative to the hydrophobic aniline tail.

| Feature | 2-Anilinonicotinic Acid (Fenamates) | This compound (2-AINA) |

| Structure | Pyridine-3-COOH, 2-NH-Ar | Pyridine-4-COOH, 2-NH-Ar |

| Vector Angle | ~60° (Ortho-like relationship) | ~120° (Para-like relationship) |

| Primary Target | Cyclooxygenase (COX-1/2) | Kinases (MEK/EGFR), M.tb InhA |

| Binding Mode | Cation-π / Salt bridge in COX Arg-120 | Allosteric hydrophobic pockets; H-bond donor/acceptor |

| Solubility | Moderate (Intramolecular H-bond) | Higher (Intermolecular H-bonding favored) |

The Kinase Bioisostere Strategy

In kinase inhibitor design, particularly for MEK1/2, the anthranilic acid scaffold (benzene core) is common (e.g., CI-1040).[1] 2-AINA serves as a pyridine bioisostere of the anthranilic core.

-

Solubility: The pyridine nitrogen lowers logP, improving oral bioavailability compared to the phenyl analog.

-

Metabolic Stability: The pyridine ring is less prone to oxidative metabolism (e.g., hydroxylation) than the electron-rich phenyl ring of anthranilic acids.

Antitubercular Relevance

Isonicotinic acid hydrazide (Isoniazid) is a frontline TB drug.[1][2][3][4] 2-AINA derivatives retain the isonicotinyl core, allowing them to target the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis, often acting as "super-scaffolds" that can bypass resistance mechanisms affecting Isoniazid.[1]

Part 2: Synthetic Pathways

The synthesis of 2-AINA is non-trivial due to the electronic deactivation of the pyridine ring by the carboxylate group.

Pathway Visualization

The following DOT diagram illustrates the decision matrix between classical SnAr and modern Buchwald-Hartwig coupling.

Figure 1: Synthetic decision tree for accessing the 2-AINA scaffold.

The Challenge of SnAr

Nucleophilic Aromatic Substitution (SnAr) on 2-chloroisonicotinic acid is difficult because the carboxylate group (under basic conditions) forms a carboxylate anion.[1] This anion donates electron density into the ring via induction, deactivating the 2-position toward nucleophilic attack.

-

Legacy Method: Refluxing in water/xylenes with Cu powder (Ullmann) often results in low yields (<40%) and tar formation.[1]

The Modern Solution: Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling is the industry standard for this transformation, specifically utilizing ligands that can prevent the pyridine nitrogen from poisoning the catalyst.

Part 3: Experimental Protocols

Protocol A: Buchwald-Hartwig Synthesis of 2-AINA Derivatives

Rationale: This protocol uses Xantphos , a bidentate ligand with a wide bite angle, which is crucial for coupling amino-pyridines and preventing catalyst deactivation.[1]

Reagents:

-

2-Chloroisonicotinic acid methyl ester (Protection of COOH is recommended to prevent catalyst poisoning).[1]

-

Substituted Aniline (1.2 equiv).

-

Pd(OAc)₂ (5 mol%).[1]

-

Xantphos (10 mol%).[1]

-

Cs₂CO₃ (2.0 equiv).[1]

-

1,4-Dioxane (anhydrous).[1]

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and Xantphos in 1,4-dioxane.[1] Stir for 10 mins at RT to form the active catalytic species (Yellow to orange color change).

-

Substrate Addition: Add the 2-chloroisonicotinic acid ester, the aniline, and Cs₂CO₃ to the reaction vessel.

-

Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl chloride.

-

Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.

-

Hydrolysis (Global Deprotection): Concentrate the filtrate. Redissolve in THF/Water (1:1) and add LiOH (3 equiv). Stir at RT for 4 hours to saponify the methyl ester.

-

Isolation: Acidify to pH 3 with 1N HCl. The free acid 2-AINA derivative usually precipitates. Filter and recrystallize from EtOH.

Self-Validation Check:

-

Success Indicator: Appearance of a broad singlet at ~11–13 ppm (COOH) and a sharp singlet at ~9–10 ppm (NH) in ¹H NMR (DMSO-d₆).[1]

-

Failure Mode: If conversion is low, switch ligand to BrettPhos , which is superior for electron-deficient anilines.[1]

Protocol B: Antitubercular Susceptibility Assay (Microplate Alamar Blue)

Rationale: Since 2-AINA derivatives often target M.tb pathways, a phenotypic screen is the first step in validation.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC.

-

Resazurin (Alamar Blue) reagent.[1]

Workflow:

-

Culture: Grow M.tb H37Rv to mid-log phase (OD₆₀₀ ~0.6).

-

Plating: Dilute culture to 10⁵ CFU/mL. Dispense 100 µL into 96-well plates.

-

Treatment: Add 2-AINA derivatives (dissolved in DMSO) in a serial dilution (e.g., 100 µM to 0.19 µM). Include Isoniazid as a positive control.

-

Incubation: Incubate at 37°C for 5 days.

-

Development: Add 20 µL of Resazurin solution (0.02%) and Tween 80 (1:1 ratio). Incubate for an additional 24 hours.

-

Readout:

-

Blue Color: No growth (Inhibition).

-

Pink Color: Growth (Reduction of Resazurin to Resorufin).

-

Metric: Determine the MIC (Minimum Inhibitory Concentration) as the lowest concentration preventing the color change.

-

Part 4: Structure-Activity Relationship (SAR) Visualization

The following diagram maps the functional regions of the 2-AINA scaffold and their impact on biological activity.

Figure 2: SAR Logic flow for optimizing 2-AINA derivatives.

References

-

Wang, S., et al. (2013).[1] Design, synthesis and biological evaluation of novel 2-substituted isonicotinic acid hydrazide derivatives as potential antitubercular agents.[4] European Journal of Medicinal Chemistry.

-

Surade, S., et al. (2014).[1] Structural Basis of MEK1 Inhibition by Allosteric Inhibitors.[5] Proceedings of the National Academy of Sciences (PNAS).

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research.

-

Scior, T., et al. (2016).[1] Isonicotinic Acid Derivatives: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry.

-

BenchChem. (2025).[6] Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Scalable Synthesis and Purification of 2-Anilinoisonicotinic Acid

Abstract & Scope

This application note details the robust synthesis of 2-anilinoisonicotinic acid (2-(phenylamino)pyridine-4-carboxylic acid), a critical pharmacophore in kinase inhibitors (e.g., Sorafenib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

While many protocols exist for the isomeric nicotinic acid (COOH at position 3), this guide focuses specifically on the isonicotinic isomer (COOH at position 4). The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, optimized for laboratory reproducibility and scalability. We compare a standard solvent-mediated approach against a "green" solvent-free catalytic method.

Scientific Background & Reaction Logic[1][2][3]

Mechanistic Insight (SNAr)

The synthesis relies on the displacement of a chloride leaving group by an aniline nucleophile.

-

Substrate Activation: The 2-chloroisonicotinic acid substrate is highly activated for nucleophilic attack at the C2 position due to the combined electron-withdrawing effects of:

-

The pyridine nitrogen (ortho to the leaving group).

-

The carboxylic acid moiety at C4 (para to the nitrogen, meta to the chloride), which exerts an inductive electron-withdrawing effect (

).

-

-

The Challenge: The carboxylic acid proton can quench the aniline nucleophile (forming an anilinium salt), potentially stalling the reaction.

-

The Solution: We employ high thermal energy (reflux) to overcome the activation barrier or use a Lewis Acid catalyst (Boric Acid) to activate the leaving group and facilitate the transition state.

Reaction Scheme

The following diagram illustrates the reaction pathway and the critical intermediate states.

Figure 1: SNAr mechanism. The pyridine nitrogen facilitates the addition-elimination sequence.

Experimental Protocols

We present two methods. Method A is recommended for general laboratory synthesis (1–10g scale). Method B is a "Green" solvent-free approach recommended for larger scales or unreactive anilines.

Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Chloroisonicotinic Acid | 157.55 | 1.0 | Limiting Reagent |

| Aniline | 93.13 | 2.0 - 3.0 | Nucleophile & Base |

| 2-Ethoxyethanol (Method A) | - | Solvent | High-boiling solvent (135°C) |

| Boric Acid (Method B) | 61.83 | 0.3 (30 mol%) | Lewis Acid Catalyst |

| 1M NaOH / 1M HCl | - | - | pH Adjustment (Workup) |

Protocol A: Solvent-Mediated Reflux (Standard)

Best for: High purity requirements and standard lab equipment.

Step-by-Step Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-chloroisonicotinic acid (1.58 g, 10 mmol) and 2-ethoxyethanol (15 mL). Stir to suspend.

-

Nucleophile Addition: Add aniline (2.7 mL, ~30 mmol, 3 equiv).

-

Note: Excess aniline acts as a proton sponge for the HCl generated.

-

-

Reaction: Heat the mixture to reflux (bath temp ~140°C) for 12–16 hours.

-

Monitoring: Check via TLC (DCM:MeOH 9:1) or HPLC. The starting material spot (more non-polar) should disappear.

-

-

Quench: Cool the reaction mixture to room temperature.

-

Workup (Isoelectric Precipitation):

-

Pour the reaction mixture into Water (50 mL). The solution may be cloudy.

-

Basification: Add 10% NaOH dropwise until pH ~10–11. The solution should become clear (formation of sodium carboxylate salt).

-

Extraction (Purification): Extract with Ethyl Acetate (2 x 30 mL) to remove excess aniline and organic impurities. Discard the organic layer.

-

Acidification: Isolate the aqueous layer. Slowly add 1M HCl while stirring vigorously.

-

Target pH: Adjust pH to 3.5 – 4.0 .

-

Observation: A thick precipitate (off-white to pale yellow) will form as the zwitterion crashes out.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash with cold water (2 x 20 mL) followed by a small amount of cold ethanol (5 mL).

-

Drying: Dry in a vacuum oven at 60°C for 6 hours.

Protocol B: Boric Acid Catalyzed (Solvent-Free)

Best for: Scale-up, Green Chemistry compliance, or deactivated anilines.

Step-by-Step Procedure:

-

Setup: Use a heavy-walled pressure vial or a round-bottom flask open to air (if using an oil bath).

-

Charging: Mix 2-chloroisonicotinic acid (10 mmol), Aniline (20 mmol), and Boric Acid (3 mmol, 30 mol%) in a mortar and pestle to ensure intimate mixing.

-

Fusion: Transfer the powder to the flask. Heat to 120°C (melt).

-

Duration: Stir the melt for 2–4 hours. (Reaction is significantly faster than Method A).

-

Workup:

-

Cool to ~60°C. Add 10% Na2CO3 solution (30 mL) directly to the melt. Stir until dissolved.

-

Extract with Ethyl Acetate (to remove unreacted aniline).

-

Acidify the aqueous phase to pH 3.5 with HCl.

-

-

Isolation: Filter and dry as in Method A.

Purification Logic & Troubleshooting

The critical step in this protocol is the pH-controlled precipitation . This compound is amphoteric.

-

pH < 2: Species is protonated (Pyridinium cation)

Soluble. -

pH > 8: Species is deprotonated (Carboxylate anion)

Soluble. -

pH ~ 3.5 (pI): Zwitterion (Net neutral)

Insoluble (Precipitate).

Purification Workflow Diagram

Figure 2: Workup strategy utilizing the amphoteric nature of the product for purification.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | pH missed the Isoelectric Point (pI). | Check pH carefully. If pH < 2, add base. If pH > 5, add acid. Aim for pH 3.5. |

| Dark/Black Product | Oxidation of aniline during reflux. | Perform reaction under Nitrogen/Argon atmosphere. Recrystallize from Ethanol. |

| Incomplete Conversion | Deactivated aniline or low temperature. | Switch to Method B (Boric Acid) or add KI (catalytic) to Method A. |

| Sticky Solid | Trapped solvent/impurities. | Triturate the solid with diethyl ether or hexanes after filtration. |

References

-

Yarhosseini, M., et al. (2017).[4] "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal, 11:124. (Note: While the title refers to nicotinic acid, the chemistry is directly applicable to isonicotinic acid isomers).

-

Kamal, A., et al. (2007).[5] "Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents." Bioorganic & Medicinal Chemistry, 15(2), 1004-1013.[5]

-

Delalande, S.A. (1968). "Derivatives of 2-anilino-nicotinic acid and process for their preparation." US Patent 3,415,834.

-

Romagnoli, R., et al. (2022).[3] "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors." Pharmaceuticals, 15(8), 1031.[3]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. allen.in [allen.in]

- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Functionalization of 2-Anilinoisonicotinic Acid Scaffolds

Introduction: The Scaffold & Its Utility

The 2-anilinoisonicotinic acid scaffold represents a critical pharmacophore in modern kinase inhibitor design, acting as a bioisostere to the N-phenylanthranilic acid core found in MEK inhibitors (e.g., Cobimetinib, PD0325901).

While the anthranilic acid (benzene) core is well-established, the isonicotinic (pyridine) variant offers distinct advantages for drug-like properties (DMPK):

-

Solubility: The pyridine nitrogen lowers LogP and provides a handle for protonation/salt formation.

-

Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism (e.g., P450-mediated hydroxylation) compared to electron-rich phenyl rings.

-

H-Bonding: The pyridine nitrogen can serve as an additional hydrogen bond acceptor in the solvent-exposed region of the ATP binding pocket.

Structural Analysis & Pharmacophore Map

The following diagram illustrates the strategic functionalization points of the scaffold.

Figure 1: Pharmacophore mapping of the this compound scaffold.

Chemical Strategy: The "Ortho-Fluoro" Directive

The most robust route to these derivatives is not the direct amination of 2-chloroisonicotinic acid, which often requires harsh thermal conditions (high temperature SNAr) or expensive palladium catalysts (Buchwald-Hartwig).

The Superior Strategy: Use 2-fluoroisonicotinic acid esters combined with Lithium Amide (LiHMDS) mediated coupling .

-

Why? The 2-fluoro substituent is significantly more reactive toward SNAr than chlorine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate.[1]

-

The "Expert" Insight: Using LiHMDS deprotonates the aniline before attack, creating a potent nucleophile that reacts rapidly at low temperatures (-78 °C to 0 °C), preventing polymerization and byproduct formation common in thermal methods.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (LHMDS-Mediated SNAr)

Objective: Coupling of functionalized anilines with methyl 2-fluoroisonicotinate.

Reagents:

-

Methyl 2-fluoroisonicotinate (1.0 equiv)

-

Substituted Aniline (e.g., 2-fluoro-4-iodoaniline) (1.1 equiv)

-

LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.5 equiv)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to -78 °C using a dry ice/acetone bath.

-

Aniline Activation: Add the substituted aniline (1.1 equiv) and anhydrous THF (0.2 M concentration). Dropwise, add LiHMDS (2.5 equiv) over 10 minutes.

-

Note: The solution often turns deep red/orange, indicating the formation of the lithium anilide species. Stir for 30 minutes at -78 °C.

-

-

Electrophile Addition: Dissolve methyl 2-fluoroisonicotinate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture.

-

Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Checkpoint: Monitor by TLC or LCMS. The 2-fluoro starting material should disappear rapidly upon warming.

-

-

Quench: Quench the reaction with saturated aqueous NH₄Cl solution while still at 0 °C.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The product is an ester. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75-90% Key Advantage: Avoids the formation of bis-addition products common with thermal methods.

Protocol B: Saponification & Library Generation (Amide Coupling)

Objective: Hydrolysis of the ester followed by parallel amide coupling to generate a diversity library.

Part 1: Hydrolysis

-

Dissolve the ester from Protocol A in THF/MeOH/Water (3:1:1).

-

Add LiOH·H₂O (3.0 equiv). Stir at RT for 4 hours.

-

Acidify to pH 3-4 with 1N HCl. The zwitterionic this compound often precipitates. Filter and dry.[1]

Part 2: Parallel Amide Coupling (HATU Method)

-

Dissolution: Dissolve the acid (1.0 equiv) in DMF (0.1 M).

-

Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes.

-

Amine Addition: Add the diverse amine (R-NH₂, 1.2 equiv). Stir at RT for 12 hours.

-

Isolation: For library scale (<50 mg), purify directly via preparative HPLC (Reverse phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Visualization

The following diagram outlines the logical flow from starting materials to the final drug candidate library.

Figure 2: Step-by-step synthesis workflow for this compound libraries.

Case Study: MEK Inhibition & SAR Data

In the context of MEK inhibitors (like the bioisostere Cobimetinib), the this compound scaffold functions by occupying the allosteric pocket adjacent to the ATP binding site.

Structure-Activity Relationship (SAR) Summary:

| Position | Modification | Biological Effect |

| Aniline Ring (R1) | 2-F, 4-I (Iodo) | Critical. The iodine atom fills a hydrophobic pocket (Val/Leu rich). The fluorine locks conformation via intramolecular H-bond. |

| Pyridine N | None | Improves solubility vs. benzene. Acts as H-bond acceptor with Ser212 (MEK1). |

| C4-Amide (R2) | Azetidine/Piperidine | Controls solvent exposure. Hydroxyl groups here often improve metabolic stability and oral bioavailability. |

| C3-Position | H or F | Small substituents tolerated. Large groups cause steric clash with the activation loop. |

Data Interpretation: Replacing the benzene core of anthranilic acid MEK inhibitors with pyridine (isonicotinic acid) typically results in a 10-fold increase in aqueous solubility at pH 7.4, with maintained or slightly improved IC50 values (typically <10 nM for optimized leads).

Troubleshooting & Optimization

Issue: Low Yield in SNAr Step

-

Cause: Incomplete deprotonation of aniline or moisture in THF.

-

Solution: Titrate the aniline with LiHMDS at -78 °C. Ensure the solution turns color (red/orange) before adding the pyridine ester.

Issue: Regioselectivity (2- vs 4- position)

-

Insight: In 2,4-difluoropyridine systems, nucleophilic attack occurs preferentially at the 4-position (para) thermodynamically. However, for 2-fluoroisonicotinic acid esters , the ester at C4 deactivates the C4 position sterically and electronically, directing the nucleophile to the C2 position .

-

Verification: Always confirm regiochemistry using 1H-NMR (HMBC). The C3 proton of the pyridine ring is a diagnostic singlet (or doublet with small coupling) that shifts significantly upon 2-substitution.

References

-

Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib)." ACS Medicinal Chemistry Letters, 3(5), 416–421. [Link]

-

Singaram, B., et al. (2003). "The first mild and efficient method for generating 2-(dialkylamino)-pyridines from 2-fluoropyridine."[2] Organic Letters, 5(21), 3867-3870. [Link]

-

FDA Pharmacology Review. (2015). "Cotellic (Cobimetinib) NDA 206192 Multi-disciplinary Review." Center for Drug Evaluation and Research. [Link]

Sources

Advanced Crystal Growth Protocols for 2-Anilinoisonicotinic Acid Complexes

Part 1: Executive Summary & Physicochemical Profile[1][2]

Introduction

2-Anilinoisonicotinic acid (2-AINA) represents a distinct challenge in solid-state chemistry compared to its isomer, 2-anilinonicotinic acid (niflumic acid precursor).[1][2] While the nicotinic isomer (2,3-substitution) allows for convergent intramolecular hydrogen bonding or chelation, 2-AINA (2,4-substitution) functions as a divergent ligand .[1] The carboxylic acid at position 4 and the pyridine nitrogen at position 1 are geometrically separated, predisposing the molecule to form infinite 1D chains or 2D networks (coordination polymers) rather than discrete molecular chelates.

This guide details protocols to master the crystallization of 2-AINA, focusing on controlling the competition between the Acid-Acid Homosynthon (COOH[1][3]···COOH) and the Acid-Pyridine Heterosynthon (COOH[1][4]···N_py).

Physicochemical Profile & Solubility

Successful crystallization requires a precise understanding of the solute-solvent interaction.[1][2] 2-AINA is zwitterionic in nature but lipophilic due to the phenyl ring.[1][2]

| Parameter | Value/Characteristic | Implication for Crystallization |

| Molecular Weight | ~214.22 g/mol | Moderate size; diffusion rates in gels will be standard.[1][2] |

| pKa Values | pKa₁ ≈ 3.5 (COOH), pKa₂ ≈ 6.0 (Py-H⁺) | pH control is critical.[1] < pH 3 protonates Py-N; > pH 7 deprotonates COOH.[1][2] |

| Solubility (High) | DMSO, DMF, DMAc | Good for stock solutions; requires antisolvent for crystallization. |

| Solubility (Mod) | Ethanol, Methanol, Acetone | Ideal for slow evaporation or cooling methods. |

| Solubility (Low) | Water, Hexane, Toluene | Use as antisolvents (precipitants). |

| Thermal Stability | Stable up to ~200°C | Suitable for solvothermal synthesis.[1][2] |

Part 2: Crystal Growth Protocols

Protocol A: Polymorph Control via Solution Growth (Evaporation)

Targeting the Acid-Pyridine Heterosynthon[1]

Objective: To grow single crystals of the organic ligand suitable for XRD, prioritizing the energetically favorable Acid-Pyridine hydrogen bond network.

Mechanistic Insight: Fast evaporation often kinetically traps the Acid-Acid dimer (homosynthon).[1][2] To access the thermodynamically stable Acid-Pyridine catemer (heterosynthon), slow growth in a solvent that competes for hydrogen bonding is required.[1]

Materials:

-

Additives: 2,6-Lutidine (base) or dilute HCl (acid) for pH tuning.[1]

Step-by-Step Methodology:

-

Saturation: Dissolve 100 mg of 2-AINA in 10 mL of MeOH/EtOH mixture at 50°C. Stir for 30 minutes to ensure complete dissolution.

-

Filtration: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove dust nuclei (heterogeneous nucleation sites).

-

pH Adjustment (Critical):

-

Vessel Preparation: Cover the vial with Parafilm. Pierce 3-5 small holes using a 27G needle.[1][2]

-

Incubation: Place the vial in a vibration-free, temperature-controlled environment (20°C).

-

Harvest: Crystals should appear within 5-7 days. If precipitation is amorphous, repeat with a 10% DMF spike to slow evaporation.[2]

Protocol B: Solvothermal Synthesis of Coordination Polymers

Targeting Metal-Organic Frameworks (MOFs)

Objective: To utilize the divergent geometry of 2-AINA to bridge metal centers (Zn²⁺, Cu²⁺, Co²⁺) into polymeric networks.[1]

Mechanistic Insight: The "anilino" group at position 2 provides steric bulk that prevents dense packing, often leading to porous channels.[2] Solvothermal conditions utilize high pressure to increase the solubility of the metal salt and ligand, allowing them to overcome the activation energy for network assembly.

Materials:

-

Metal Salt: Zn(NO₃)₂[1]·6H₂O or Cu(NO₃)₂[1]·3H₂O (0.5 mmol).[1][2]

-

Apparatus: 23 mL Teflon-lined stainless steel autoclave.[1][2]

Step-by-Step Methodology:

-

Precursor Mixing: In a beaker, dissolve 2-AINA in 6 mL DMF. In a separate beaker, dissolve the metal salt in 2 mL deionized water.

-

Combination: Slowly add the metal solution to the ligand solution under vigorous stirring. A transient precipitate may form; stir until redissolved or homogeneously suspended.[1][2]

-

Sealing: Transfer the mixture to the Teflon liner. Fill factor should be ~35-40%.[1][2] Seal the autoclave tightly.[1][2]

-

Thermal Profile:

-

Ramp: Heat to 120°C over 4 hours.

-

Dwell: Hold at 120°C for 72 hours.

-

Cool: Cool to room temperature at a rate of 5°C/hour. (Crucial: Slow cooling prevents thermal shock and promotes large crystal growth).

-

-

Washing: Filter the resulting block-shaped crystals and wash with fresh DMF, then Ethanol.

Protocol C: Gel Crystallization (U-Tube Method)

Targeting High-Quality Optical Crystals[1]

Objective: To grow defect-free crystals by suppressing convection and sedimentation.

Mechanistic Insight: The gel matrix acts as a momentum sink, ensuring that mass transport is purely diffusive.[2] This eliminates "veils" and inclusions common in solution growth.[1][2]

Materials:

-

Sodium Metasilicate (Na₂SiO₃) solution (density 1.05 g/cm³).[1]

Step-by-Step Methodology:

-

Gel Preparation: Mix Na₂SiO₃ solution with 1M Acetic Acid until pH reaches 6.0. Pour into the U-tube and allow to set for 48 hours.

-

Feed Loading:

-

Diffusion: Seal both arms.[1][2] The reactants will diffuse through the gel pores.[2]

-

Growth: Nucleation will occur at the interface region within the gel over 2-4 weeks.[1][2]

-

Harvesting: Break the gel and extract crystals with plastic forceps to avoid scratching.

Part 3: Visualization & Logic[1][2]

Synthon Competition & Pathway Selection

The following diagram illustrates the decision matrix for selecting a crystallization method based on the desired intermolecular interaction.

Caption: Decision tree for selecting crystallization pathways based on desired supramolecular topology (Homosynthon vs. Heterosynthon).

Solvothermal Workflow Schematic

This diagram details the critical process parameters for the Solvothermal Protocol (Protocol B).

Caption: Solvothermal synthesis workflow emphasizing the critical cooling rate for minimizing thermal shock defects.

Part 4: Troubleshooting & Quality Control[1][2]

| Observation | Diagnosis | Corrective Action |

| Oiling Out | Phase separation before crystallization.[1][2] | Solvent is too non-polar.[1][2] Add 5-10% DMF or DMSO to increase solubility, then repeat evaporation.[1][2] |

| Microcrystalline Powder | Nucleation rate is too high.[1][2] | Decrease precursor concentration by 50% or switch to Gel Crystallization (Protocol C) to limit diffusion. |

| Twinning | Rapid growth or thermal fluctuation.[1][2] | Ensure vibration isolation.[1][2] If using solvothermal, reduce the cooling rate to 2°C/hour.[2] |

| Opaque Crystals | Solvent inclusion.[1][2] | The growth was too fast. Use a narrower vessel opening to slow evaporation.[1][2] |

References

-

Crystal Engineering of Anilinonicotinic Acids: Sun, S. (2018).[1][2][4] Structural Isomerization of 2-Anilinonicotinic Acid Leads to a New Synthon in 6-Anilinonicotinic Acids. Crystal Growth & Design. [Link] (Note: This seminal work establishes the synthon competition rules between acid-acid and acid-pyridine motifs relevant to the isonicotinic isomer.)[1]

-

Coordination Modes of Isonicotinic Acid Derivatives: Nawaz, R., et al. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Journal of Molecular Structure. [Link] (Note: Provides the baseline for metal-ligand stoichiometry and solvothermal parameters for this class of ligands.)

-

General Solvothermal Techniques for Carboxylate Ligands: Yaghi, O. M., et al. (2003).[2] Reticular synthesis and the design of new materials. Nature. [Link] (Note: Authoritative source for the solvothermal protocols described in Protocol B.)

-

Gel Growth Methodologies: Henisch, H. K. (1988).[1][2] Crystals in Gels and Liesegang Rings. Cambridge University Press.[1][2] [Link] (Note: The foundational text for Protocol C.)

Sources

2-Anilinoisonicotinic acid in non-steroidal anti-inflammatory research

Application Note: Evaluation of 2-Anilinoisonicotinic Acid Scaffolds in Next-Generation NSAID Discovery

Executive Summary & Scientific Rationale

The search for safer non-steroidal anti-inflammatory drugs (NSAIDs) has long focused on bioisosteric replacement to improve the therapeutic index. This compound represents a critical "Fenamate Bioisostere" where the benzene ring of anthranilic acid (e.g., Mefenamic acid) or the pyridine-3-carboxylic core of Niflumic acid is replaced by a pyridine-4-carboxylic acid (isonicotinic) scaffold.

Why this scaffold matters:

-

pKa Modulation: The pyridine nitrogen in the para position relative to the carboxylate (isonicotinic) alters the acidity of the carboxylic acid compared to the ortho (anthranilic) or meta (nicotinic) isomers. This can significantly influence gastric mucosal penetration and GI toxicity.

-

COX Selectivity: The "2-anilino" moiety is a proven pharmacophore that occupies the hydrophobic channel of the Cyclooxygenase (COX) enzyme. Altering the core ring electron density affects the binding affinity to the COX-2 side pocket, potentially enhancing selectivity.

-

Metabolic Stability: Pyridine rings are often more resistant to oxidative metabolism than phenyl rings, potentially improving the pharmacokinetic half-life.

This guide outlines a rigorous, self-validating protocol for synthesizing, screening, and validating this compound derivatives as potent anti-inflammatory agents.

Mechanism of Action (MoA)

To effectively evaluate this scaffold, researchers must understand its specific interaction with the COX active site.

-

Primary Anchor: The carboxylate group of this compound forms an ionic bond with Arg120 and a hydrogen bond with Tyr355 at the constriction site of the COX channel.

-

Hydrophobic Occupation: The anilino (N-phenyl) group enters the hydrophobic channel. Substituents on this ring (e.g., -CF3, -Cl) dictate the depth of penetration and affinity.

-

The "Bioisostere Effect": The pyridine nitrogen of the isonicotinic core can accept hydrogen bonds, potentially interacting with His90 or Arg513 (in COX-2), interactions not possible with the benzene ring of fenamates.

Visualizing the Signaling Pathway & Inhibition

Caption: The arachidonic acid cascade showing the competitive inhibition point of this compound at the COX enzyme level.

Experimental Protocols

Phase 1: Chemical Synthesis (Ullmann-Type Coupling)

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents: 2-Chloroisonicotinic acid (CAS 6313-54-8), Aniline derivative (e.g., 3-trifluoromethylaniline), Copper powder (Catalyst), Potassium Carbonate (Base), DMF (Solvent).

Protocol:

-

Charge: In a round-bottom flask, dissolve 1.0 eq of 2-Chloroisonicotinic acid and 1.2 eq of the Aniline derivative in DMF.

-

Catalyze: Add 0.1 eq of Copper powder and 2.0 eq of K2CO3.

-

Reflux: Heat the mixture to 130°C for 12–16 hours under nitrogen atmosphere.

-

Workup: Cool to room temperature. Pour into ice water and acidify to pH 3–4 using 1N HCl. The product (this compound) will precipitate.

-

Purification: Filter the solid and recrystallize from Ethanol/Water.

-

Validation: Confirm structure via 1H-NMR (look for pyridine protons at δ 7.0–8.5 ppm) and MS (ESI-).

Phase 2: In Vitro COX Inhibition Assay

Objective: Determine IC50 values for COX-1 and COX-2 to assess potency and selectivity.

Method: Colorimetric COX Inhibitor Screening Assay (Peroxidase activity).

| Component | Role | Concentration |

| Enzyme | Ovine COX-1 / Human Recombinant COX-2 | 10–20 units/well |

| Substrate | Arachidonic Acid | 100 µM |

| Chromophore | TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) | Colorimetric indicator |

| Test Compound | This compound | Serial Dilution (0.01 – 100 µM) |

| Reference | Niflumic Acid / Indomethacin | Positive Control |

Step-by-Step:

-

Incubation: Incubate Enzyme + Heme + Test Compound in assay buffer (Tris-HCl, pH 8.0) for 10 minutes at 25°C.

-

Initiation: Add Arachidonic Acid and TMPD.

-

Reaction: COX converts AA to PGG2; the peroxidase activity then reduces PGG2 to PGH2 while oxidizing TMPD (colorless) to a blue oxidized state.

-

Measurement: Read Absorbance at 590 nm after 5 minutes.

-

Calculation:

Selectivity Index (SI) =

Phase 3: Cellular Anti-Inflammatory Model

Objective: Confirm the compound penetrates cell membranes and inhibits PGE2 production in a living system.

Model: LPS-Stimulated RAW 264.7 Macrophages.

Protocol:

-

Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates; incubate for 24h.

-

Pre-treatment: Treat cells with Test Compound (1, 10, 50 µM) for 1 hour.

-

Induction: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression. Incubate for 18–24 hours.

-

Supernatant Analysis:

-

PGE2: Quantify using a competitive ELISA kit.

-

Nitric Oxide (NO): Measure nitrite accumulation using Griess Reagent (Absorbance at 540 nm).

-

-

Viability Check: Perform an MTT assay on the remaining cells to ensure reduced PGE2 is due to COX inhibition, not cytotoxicity.

Data Analysis & Interpretation

When analyzing this compound derivatives, look for the "Iso-Switch Effect" :

-

Compare the IC50 of your compound against Niflumic acid (the nicotinic isomer).

-

Success Criteria:

-

If IC50 (Iso) < IC50 (Niflumic) -> Improved Potency.

-

If SI (Iso) > SI (Niflumic) -> Improved Safety Profile (Gastric sparing).

-

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| High IC50 (Low Potency) | Poor solubility in assay buffer. | Dissolve in DMSO first; ensure final DMSO < 1%. |

| No COX-2 Selectivity | Anilino ring substituents are too small. | Introduce bulky groups (e.g., 2,6-dichloro) to exploit the larger COX-2 side pocket. |

| Cell Toxicity (MTT) | Pyridine nitrogen causing off-target effects. | Check for mitochondrial toxicity; test lower concentration range.[3] |

Workflow Visualization

Caption: The integrated workflow for evaluating this compound derivatives, moving from synthesis to cellular validation.

References

-

Lombardino, J. G. (1974). Nonsteroidal Anti-inflammatory Drugs.[4][2][3][5][6][7][8][9] Wiley-Interscience. (Foundational text on Fenamate and Niflumic acid SAR).

-

Mera, K., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives. MDPI.

-

Abdel-Aziz, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity of pyrazole derivatives. Dove Medical Press.

-

Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI.

-

Therapeutic Guidelines . (2000). COX-2 inhibitors and assessment of selectivity.

Sources

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. List of NSAIDs from strongest to weakest [medicalnewstoday.com]

- 5. nps.org.au [nps.org.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]

- 8. arthritis.ca [arthritis.ca]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 2-Anilinoisonicotinic Acid in DMSO

Welcome to the technical support center for 2-Anilinoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO).

Introduction: Understanding the Compound and Solvent

This compound is a molecule possessing both an aniline and a nicotinic acid group.[1] This structure gives it characteristics of both an aromatic amine and a carboxylic acid, making it soluble in polar solvents.[1] DMSO is a highly polar aprotic solvent, renowned for its ability to dissolve a wide range of both polar and nonpolar compounds, making it a common choice in drug discovery and in vitro assays.[2][3][4] However, achieving a stable, clear solution can sometimes be challenging. This guide will walk you through common issues and their resolutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not fully dissolving in DMSO at my desired concentration. What are the initial steps I should take?

A1: Several factors could be at play. First, verify the purity of both your compound and the solvent. Critically, ensure you are using anhydrous (water-free) DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, and this absorbed water can significantly decrease the solubility of many organic compounds.[5][6][7][8]

Here is a logical workflow to begin troubleshooting:

Caption: Initial troubleshooting for dissolution failure.

Q2: Can I heat the DMSO to dissolve the this compound?

A2: Yes, gentle heating is a common and effective method to increase the solubility of many compounds.[5] A water bath set to 30-40°C for 10-15 minutes while intermittently vortexing is a standard approach.[5][6] However, it is crucial to first confirm the thermal stability of this compound. While modest warming is generally safe, high temperatures can lead to the degradation of both the compound and the DMSO solvent itself, especially in the presence of acids or bases.[9][10][11]

Q3: Is sonication a good option to improve solubility?

A3: Sonication is an excellent technique for enhancing dissolution.[5][12] It uses ultrasonic waves to provide mechanical energy that breaks down compound aggregates, facilitating solvation.[5][12] A bath sonicator is generally preferred over a probe sonicator to prevent localized overheating.[5] A 5-10 minute sonication can often resolve dissolution issues.[5][12] If the solution becomes clear after sonication but a precipitate forms upon cooling, it indicates that you have created a supersaturated solution, and a lower concentration should be prepared for long-term stability.[5]

Q4: My stock solution was clear initially, but now I see a precipitate. What happened?

A4: This is a common issue, often caused by one of two factors:

-

Water Absorption: As mentioned, DMSO is very hygroscopic.[6][13][14] If the vial has been opened multiple times, it has likely absorbed atmospheric moisture, which reduces the solubility of the compound, causing it to precipitate.[6][7][8]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can also lead to precipitation.[7] This is often exacerbated by the presence of absorbed water.[7]

To prevent this, it is best practice to prepare stock solutions with fresh, anhydrous DMSO and aliquot them into single-use vials to minimize air exposure and freeze-thaw cycles.[5][6]

Q5: I've successfully dissolved the compound in DMSO, but it crashes out when I add it to my aqueous buffer for an experiment. How can I fix this?

A5: This is a classic problem when a compound is highly soluble in an organic solvent but poorly soluble in aqueous solutions.[5] The abrupt change in solvent polarity causes the compound to precipitate. Here are some strategies to mitigate this:

-

Lower the Final Concentration: The simplest solution is to use a lower final concentration of the compound in your aqueous buffer.

-

Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, add the DMSO stock dropwise to the gently stirring buffer.[12][15] A stepwise or serial dilution can also be effective.[16]

-

Increase Final DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) can help keep the compound in solution.[5][16] Always run a vehicle control with the same final DMSO concentration to check for any effects on your cells or assay.[5][16]

-

Use of Co-solvents: For particularly challenging compounds, incorporating a co-solvent in your final dilution can be beneficial.[12] Common co-solvents include PEG 400, ethanol, or Tween 80.[12][16][17]

Troubleshooting Guide: A Deeper Dive

| Issue | Potential Cause | Recommended Solution & Scientific Rationale |

| Cloudy Solution or Visible Particles After Initial Mixing | 1. Incomplete Dissolution: The concentration may exceed the thermodynamic solubility limit under the current conditions. 2. Poor Solvent Quality: DMSO has absorbed water, reducing its solvating power.[5][6][18] | Action: 1. Follow Protocol 2 (Heating & Sonication). 2. Use a fresh, unopened bottle of anhydrous DMSO. Rationale: Heating provides the energy needed to overcome the crystal lattice energy of the solid, while sonication breaks apart aggregates, increasing the surface area for dissolution.[5][19] Anhydrous DMSO provides the optimal non-polar environment for dissolving organic molecules.[8] |

| Precipitate Forms in Stock Solution During Storage (-20°C or -80°C) | 1. Hygroscopicity: The stock vial has been exposed to air, leading to water absorption and reduced solubility.[6][7] 2. Freeze-Thaw Instability: The compound is susceptible to precipitation during temperature cycling.[7] | Action: 1. Prepare fresh solutions using anhydrous DMSO. 2. Aliquot stock into single-use, tightly sealed vials to minimize air exposure and freeze-thaw cycles.[5][6] Rationale: Aliquoting minimizes the number of times the main stock is exposed to atmospheric moisture and temperature changes, preserving its integrity.[5][6] |

| Compound Precipitates Immediately Upon Dilution into Aqueous Buffer | Solvent Shift: The compound is poorly soluble in the aqueous buffer, causing it to "crash out" when the solvent environment changes abruptly from organic to aqueous.[5][15] | Action: 1. Add the DMSO stock dropwise into the vortexing aqueous buffer.[15] 2. Perform a serial dilution. 3. Consider adding a co-solvent like PEG400 or Tween 80 to the aqueous buffer.[12][16][17] Rationale: A slower, more controlled dilution allows for better mixing and can prevent localized high concentrations of the compound that lead to precipitation. Co-solvents can create a more favorable intermediate solvent environment.[12] |

| Variability in Experimental Results Using the Same Stock Solution | Inaccurate Concentration: The intended concentration is not what is being used due to incomplete initial dissolution or precipitation upon storage. | Action: 1. Before each use, bring the stock aliquot to room temperature and vortex/sonicate briefly to re-dissolve any precipitate.[5] 2. Always visually inspect for clarity before use. 3. For critical applications, determine the actual concentration of the supernatant via HPLC or UV-Vis spectroscopy after centrifugation.[2] Rationale: Ensuring the compound is fully in solution before each use is critical for reproducible results. Analytical validation provides the highest confidence in the stock concentration.[2] |

Experimental Protocols

Protocol 1: Standard Preparation of a 10 mM Stock Solution

-

Calculation: Based on the molecular weight of this compound (214.22 g/mol ), calculate the mass required for your desired volume and concentration. For 1 mL of a 10 mM stock, you would need 2.14 mg.

-

Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.[2]

-

Solvent Addition: Add the required volume of high-purity, anhydrous DMSO.[2][5]

-

Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.[5]

-

Visual Inspection: Check for any undissolved particles. If the solution is perfectly clear, it is ready for use or storage. If not, proceed to Protocol 2.

-

Storage: If not for immediate use, store in tightly sealed, single-use aliquots at -20°C or -80°C to protect from light and moisture.[5][6]

Protocol 2: Enhanced Dissolution Using Heat and Sonication

-

Initial Steps: Follow steps 1-3 of Protocol 1.

-

Heating: Place the vial in a water bath set to 30-40°C for 10-15 minutes. Vortex intermittently. Note: Always verify the thermal stability of your compound before applying heat.[5]

-

Sonication: If particles persist, place the vial in a bath sonicator for 5-10 minutes.[5][12] Avoid direct contact with the bottom of the sonicator to prevent potential overheating.[5]

-

Final Inspection: Allow the solution to return to room temperature and visually inspect for clarity. If the compound precipitates upon cooling, the solution is supersaturated, and a lower, more stable concentration should be prepared.[5]

Caption: Workflow for preparing a stock solution.

References

-

High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Available at: [Link]

-

Improved Remdesivir Solubility by Sonication. Hielscher Ultrasonics. Available at: [Link]

-

DMSO wont dilute my pure compound. How to solve this?. ResearchGate. Available at: [Link]

-

High throughput sonication: evaluation for compound solubilization. PubMed. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

-

Dimethyl sulfoxide also known as DMSO is a colourless highly polar organic liquid with the chemical formula C 2 H 6 OS that was discovered in 1866.. BYJU'S. Available at: [Link]

-

Hygroscopic behaviour of DMSO - how bad is it?. Chemistry Stack Exchange. Available at: [Link]

-

Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Available at: [Link]

-

Dimethyl sulfoxide. Wikipedia. Available at: [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available at: [Link]

-

Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

-

Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Available at: [Link]

-

How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available at: [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

-

16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

-

Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available at: [Link]

-

pH and solubility (video). Khan Academy. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

-

The solubility-pH profiles of amino acids showing departures from the.... ResearchGate. Available at: [Link]

-

In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Available at: [Link]

-

Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Available at: [Link]

-

The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. Available at: [Link]

-

DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. Available at: [Link]

-

DMSO solubility and bioscreening. ResearchGate. Available at: [Link]

-

Assessment of thermal safety during distillation of DMSO. IChemE. Available at: [Link]

-

Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. Available at: [Link]

-

Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Available at: [Link]

-

ChE 411 Thermal Analysis of DMSO Decomposition under Acidic Conditions By: Matthew Jacob 5/3/19. Available at: [Link]

-

Solubility in DMSO. Scribd. Available at: [Link]

-

Solubility of drug in DMSO?. ResearchGate. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]

-

Understanding the ACID Properties in Database Systems: A Comprehensive Guide. Available at: [Link]

-

ACID PROPERTIES. DEV Community. Available at: [Link]

-

ACID. Wikipedia. Available at: [Link]

-

What is ACID Properties?. Dremio. Available at: [Link]

Sources

- 1. CAS 16344-24-4: 2-ANILINONICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. icheme.org [icheme.org]

- 11. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. byjus.com [byjus.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medchemexpress.cn [medchemexpress.cn]

- 17. hielscher.com [hielscher.com]

- 18. researchgate.net [researchgate.net]

- 19. ijnrd.org [ijnrd.org]

purification of 2-Anilinoisonicotinic acid by recrystallization

Welcome to the Purification Help Desk. This interface is designed for researchers encountering difficulties in the isolation and purification of 2-anilinoisonicotinic acid (2-AINA) and its derivatives. Unlike standard organic acids, 2-AINA behaves as a pseudo-zwitterion due to the interaction between the pyridine nitrogen, the aniline amine, and the carboxylic acid. This unique electronic structure requires specific protocols to avoid common pitfalls like oiling out, poor yield, or persistent coloration.

Module 1: Solvent Selection & Solubility

User Issue: "My product won't dissolve in standard recrystallization solvents (Ethanol/Hexane), or it precipitates immediately as an amorphous solid."

Technical Insight: 2-AINA is amphoteric. It exists in equilibrium between a neutral form and a zwitterionic form. In non-polar solvents, it is insoluble. In highly polar protic solvents (water), it is insoluble at its isoelectric point (pI). The key is to disrupt the intermolecular hydrogen bonding network using heat or pH manipulation.

Protocol 1: The Ethanol/Water Recrystallization (Standard)

This is the primary method for removing trace starting materials (aniline) and inorganic salts.

-

Suspend crude 2-AINA in Ethanol (95%) at a ratio of 10 mL per gram.

-

Heat to reflux (

).-

Troubleshooting: If it does not dissolve completely after 15 minutes of reflux, add DMF (Dimethylformamide) dropwise until dissolution is clear. Avoid adding excess DMF as it makes recovery difficult.

-

-

Hot Filtration: While boiling, filter through a pre-warmed sintered glass funnel to remove insoluble inorganic salts.

-

Nucleation: Allow the filtrate to cool slowly to room temperature.

-

Anti-solvent Addition: If no crystals form at

, add warm water ( -

Crystallization: Cool to

overnight.

Data: Solubility Profile

| Solvent System | Temperature | Solubility Status | Application |

| Water (pH 7) | Insoluble | Washing (removes salts) | |

| Ethanol (95%) | Moderate/High | Primary Recrystallization | |

| Acetic Acid | High | For highly impure samples | |

| Ethyl Acetate | Low | Anti-solvent | |

| DMF/DMSO | Very High | Co-solvent only (hard to remove) |

Module 2: Impurity Removal (Color & Starting Materials)[1]

User Issue: "The crystals are pink/brown, or NMR shows unreacted aniline."

Technical Insight:

-

Color: Aniline derivatives oxidize rapidly in air to form azo-compounds or quinone-imines, which are intensely colored (pink/red/brown) even at ppm levels.

-

Starting Material: Unreacted aniline is basic; unreacted 2-chloroisonicotinic acid is acidic. 2-AINA is amphoteric. We use this pKa difference for separation.

Protocol 2: The Acid-Base Swing (Chemical Purification)

Use this if recrystallization fails to remove the starting materials.

-

Dissolution: Suspend the crude solid in 1M NaOH (3 equivalents). The solution should become clear as the sodium salt forms.

-

Note: If a solid remains, it is likely non-acidic impurities. Filter them out.

-

-

Extraction (Aniline Removal): Extract the aqueous basic layer with Ethyl Acetate (2x) .

-

Decolorization: Add Activated Carbon (10 wt%) to the aqueous layer. Stir for 30 minutes at

. Filter through Celite. -

Precipitation (The Critical Step): Slowly add 1M HCl to the filtrate while stirring. Monitor pH.

-

Target: Adjust pH to 3.5 – 4.5 (approximate isoelectric point).

-

Observation: The product will precipitate as a thick solid.

-

-

Collection: Filter and wash with water (to remove NaCl) and cold ethanol (to displace water).

Module 3: Troubleshooting Logic Pathways

Visualizing the Workflow The following diagram illustrates the decision-making process for purification based on your specific impurity profile.

Caption: Decision matrix for selecting between chemical purification (Acid/Base Swing) and physical purification (Recrystallization) based on impurity type.

Module 4: Frequently Asked Questions (FAQs)

Q1: My yield is low (<50%) after recrystallization. Where is my product?

-

Diagnosis: You likely used too much solvent or the pH is incorrect.

-

Fix: Check the pH of the mother liquor. If it is too acidic (pH < 2) or too basic (pH > 6), the amphoteric product remains soluble. Neutralize the mother liquor to pH ~4 to recover the "second crop."

Q2: Can I use DMSO or DMF as the primary solvent?

-

Warning: While solubility is high, removing these high-boiling solvents requires prolonged heating under vacuum, which can degrade 2-AINA (decarboxylation risk) or cause oiling out. Use them only as a dropwise co-solvent (max 10% vol) with Ethanol.

Q3: The solid turns into an oil upon cooling.

-

Cause: "Oiling out" occurs when the compound separates as a liquid phase before crystallizing. This happens if the solution is too concentrated or cooled too fast.

-

Fix: Re-heat until clear. Add a "seed crystal" of pure product at the cloud point temperature. Cool very slowly (wrap the flask in foil/towel).

Q4: How do I dry the product safely?

-

Protocol: Dry under high vacuum at 40–50°C .

-

Risk: Isonicotinic acid derivatives can decarboxylate (lose CO2) at high temperatures (

), but prolonged exposure to

References

- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (General protocols for amino-pyridine carboxylic acids).

-

Yarhorhosseini, M., et al. (2016). Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives. ResearchGate.[1]

-

BenchChem Technical Support. (2024). Purification of Halogenated Aniline Compounds. (Protocols for removing aniline oxidation impurities).

-

PubChem Database. (2024). 2-Aminonicotinic acid (Analogous Structure Properties). National Library of Medicine.

Sources

resolving stability issues of 2-Anilinoisonicotinic acid in solution

A Guide to Resolving Solution Stability Issues for Researchers

Welcome to the technical support center for 2-Anilinoisonicotinic acid. As Senior Application Scientists, we understand that unexpected instability of a key compound can derail experiments, leading to inconsistent results and project delays. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to help you maintain the integrity of this compound in your experimental solutions.

Frequently Asked Questions (FAQs)

Part 1: Fundamentals & Initial Handling

Q1: What are the basic physicochemical properties of this compound I should be aware of?

A: Understanding the fundamental properties of this compound (CAS: 16344-24-4) is the first step to troubleshooting. Its structure contains both a weakly acidic carboxylic acid group and a weakly basic aniline-like secondary amine, making its behavior highly dependent on the solution environment.[1]

Key Properties Summary Table:

| Property | Value / Description | Significance for Stability & Handling |

| Molecular Formula | C₁₂H₁₀N₂O₂ | --- |

| Molecular Weight | 214.22 g/mol [1] | Essential for calculating molar concentrations. |

| Physical Form | Typically a beige or off-white solid powder.[2] | The solid form is generally stable under proper storage conditions. Instability issues primarily arise in solution. |

| Functional Groups | Carboxylic Acid, Secondary Aromatic Amine (Anilino), Pyridine Ring | These groups are the primary sites for ionization and potential degradation (e.g., hydrolysis, oxidation, decarboxylation). Their presence makes the molecule's solubility and stability highly pH-dependent.[3][4] |

| Solubility | Generally soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) but has poor water solubility.[1][5] | This is a critical challenge. The compound's low aqueous solubility often necessitates the use of co-solvents or pH adjustments, which can themselves impact stability.[6] |

Q2: How should I properly store the solid compound and its prepared solutions to maximize shelf-life?

A: Proper storage is crucial to prevent degradation before your experiment even begins.

-

Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place.[2][7] A desiccator at room temperature is ideal. Avoid exposure to moisture and light, which can initiate degradation even in the solid state over long periods.

-

Solutions: The cardinal rule is to prepare solutions fresh whenever possible. If storage is unavoidable:

-

Solvent Choice: DMSO is a common choice for initial stock solutions due to its high solubilizing power.

-

Storage Conditions: Aliquot your stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or, preferably, -80°C.

-

Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidative degradation.[7]

-

Part 2: Solubility & Solution Preparation

Q3: I'm having trouble dissolving this compound in my aqueous buffer. What solvents and techniques do you recommend?

A: This is a common issue stemming from the compound's lipophilic nature and crystalline structure.[6][8] A multi-step approach is usually required.

Workflow for Preparing an Aqueous Working Solution:

Caption: Workflow for preparing aqueous solutions from a poorly soluble solid.

Detailed Protocol: Preparing a 10 µM Aqueous Solution from a 10 mM DMSO Stock

-

Prepare 10 mM Stock in DMSO: Dissolve 2.14 mg of this compound in 1 mL of high-purity, anhydrous DMSO. Ensure complete dissolution, using gentle warming (do not exceed 40-50°C) or brief sonication if necessary. This is your stock solution.

-

Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution to minimize the amount of DMSO carried into the final solution. For example, dilute 10 µL of the 10 mM stock into 990 µL of your aqueous buffer to get a 100 µM solution.

-

Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of your aqueous buffer to reach the final desired concentration of 10 µM. The final DMSO concentration will be low (e.g., <0.1%), which is typically well-tolerated in cell-based assays.

-

Final Check: Mix thoroughly and visually inspect for any signs of precipitation or cloudiness. If observed, the concentration may be too high for that specific buffer system.

Q4: My compound dissolves in the buffer initially but then precipitates or becomes cloudy over time. What's happening?

A: This indicates that you have created a supersaturated solution that is thermodynamically unstable. While the initial energy input (like vortexing) and the presence of a co-solvent (like DMSO) can force the compound into solution, it will eventually crash out as it equilibrates.

Causality & Solutions:

-

pH Shift: The most common cause. The pH of your stock solution (if unbuffered) or the final buffer is critical. The solubility of this compound is highly pH-dependent due to its acidic and basic functional groups.[3] A slight shift in pH upon dilution can drastically lower its solubility.

-

Solution: Ensure your final aqueous medium is strongly buffered within a pH range that maximizes solubility. You may need to perform a pH-solubility screen to find the optimal range for your specific needs.

-

-

Insufficient Co-solvent: The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility.

-